molecular formula C8H12O4 B1331445 Ethyl 2-acetoxycyclopropanecarboxylate CAS No. 72229-07-3

Ethyl 2-acetoxycyclopropanecarboxylate

Cat. No.: B1331445
CAS No.: 72229-07-3
M. Wt: 172.18 g/mol
InChI Key: UWYCEOHZDOYNHX-UHFFFAOYSA-N
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Description

Ethyl 2-acetoxycyclopropanecarboxylate is a chemical compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol It is known for its intriguing chemical structure, which includes a cyclopropane ring, an ester group, and an acetyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-acetoxycyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyclopropanecarboxylate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of ethyl 2-(acetyloxy)cyclopropanecarboxylate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-acetoxycyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-acetoxycyclopropanecarboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(acetyloxy)cyclopropanecarboxylate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis, releasing acetic acid, which may participate in various biochemical pathways. The cyclopropane ring can interact with enzymes and other proteins, potentially affecting their function .

Comparison with Similar Compounds

    Ethyl cyclopropanecarboxylate: Similar structure but lacks the acetyloxy group.

    Methyl 2-(acetyloxy)cyclopropanecarboxylate: Similar structure with a methyl ester instead of an ethyl ester.

Properties

IUPAC Name

ethyl 2-acetyloxycyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-3-11-8(10)6-4-7(6)12-5(2)9/h6-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYCEOHZDOYNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298056
Record name ethyl 2-(acetyloxy)cyclopropanecarboxylate
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72229-07-3
Record name Ethyl 2-(acetyloxy)cyclopropanecarboxylate
Source CAS Common Chemistry
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Record name NSC 120426
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Record name 72229-07-3
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Record name ethyl 2-(acetyloxy)cyclopropanecarboxylate
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Record name ethyl 2-(acetyloxy)cyclopropane-1-carboxylate
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